molecular formula C9H2F17NO3 B6307617 Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide CAS No. 60308-67-0

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

Cat. No.: B6307617
CAS No.: 60308-67-0
M. Wt: 495.09 g/mol
InChI Key: LEBNQGASTHOFJF-UHFFFAOYSA-N
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Description

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a chemical compound known for its unique properties and potential applications in various fields of research. This compound is part of the perfluoroalkyl substances, which are characterized by their high stability and resistance to degradation due to the presence of strong carbon-fluorine bonds.

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the context of its role as a polymerization aid . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that fluorinated organic compounds can have various effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fluorinated organic compounds can have long-term effects on cellular function . This includes effects on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that fluorinated organic compounds can be toxic in animal studies . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide typically involves the reaction of perfluorinated precursors under controlled conditions. One common method includes the reaction of perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid) with ammonia or an amine to form the amide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid), while reduction could produce different perfluorinated derivatives.

Scientific Research Applications

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other perfluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid)
  • Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid methyl ester)
  • Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid ethyl ester)

Uniqueness

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its acid and ester counterparts. This uniqueness makes it valuable for specific applications where the amide functionality is required.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBNQGASTHOFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896524
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60308-67-0
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60308-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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